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molecular formula C10H11BrO3 B8722481 2,3-Dihydro-6-bromo-5-benzofuranol methoxymethyl ether

2,3-Dihydro-6-bromo-5-benzofuranol methoxymethyl ether

Cat. No. B8722481
M. Wt: 259.10 g/mol
InChI Key: DUHGJWKQIYSCJB-UHFFFAOYSA-N
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Patent
US04966907

Procedure details

A flame-dried 1000 mL 3-neck flask fitted with an internal thermometer, magnetic stirring, and a 250 mL dropping funnel was charged with sodium hydride (60% dispersion in mineral oil, 11.17 g, 279 mmol) and dimethylformamide (dried over molecular sieves, 200 mL). A solution of 16 (50.00 g, 233 mmol) in dimethylformamide (100 mL) was added dropwise such that the reaction temperature did not exceed 40° C (addition time was approximately 30 minutes). When hydrogen evolution had ceased, an ice bath was added and chloromethyl methylether (22.47 g, 297 mmol) was added dropwise at 25° C. Upon completion of the addition the reaction mixture was allowed to stir at room temperature for two hours then quenched by pouring into water (1000 mL). The mixture was extracted with ether (3×300 mL) and the combined organic extracts washed sequentially with water (2×500 mL) and 20% NaCl (300 mL), dried (Na2SO4), and concentrated. Distillation afforded 17 as a colorless liquid.
Quantity
11.17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22.47 g
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[C:12]([OH:13])=[CH:11][C:7]2[CH2:8][CH2:9][O:10][C:6]=2[CH:5]=1.[H][H].Cl[CH2:17][O:18][CH3:19]>CN(C)C=O>[CH3:17][O:18][CH2:19][O:13][C:12]1[C:4]([Br:3])=[CH:5][C:6]2[O:10][CH2:9][CH2:8][C:7]=2[CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11.17 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC2=C(CCO2)C=C1O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
22.47 g
Type
reactant
Smiles
ClCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flame-dried 1000 mL 3-neck flask fitted with an internal thermometer, magnetic stirring
CUSTOM
Type
CUSTOM
Details
did not exceed 40° C
ADDITION
Type
ADDITION
Details
(addition time was approximately 30 minutes)
Duration
30 min
ADDITION
Type
ADDITION
Details
an ice bath was added
ADDITION
Type
ADDITION
Details
Upon completion of the addition the reaction mixture
CUSTOM
Type
CUSTOM
Details
then quenched
ADDITION
Type
ADDITION
Details
by pouring into water (1000 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (3×300 mL)
WASH
Type
WASH
Details
the combined organic extracts washed sequentially with water (2×500 mL) and 20% NaCl (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCOC=1C(=CC2=C(CCO2)C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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